molecular formula C17H19NO6S B12127864 4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid CAS No. 606944-95-0

4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid

Cat. No.: B12127864
CAS No.: 606944-95-0
M. Wt: 365.4 g/mol
InChI Key: CMIXGGNCGJJSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid is a complex organic compound with the molecular formula C17H19NO6S. It is characterized by the presence of a sulfonamide group, a methoxyphenoxy group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-(2-Methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid
  • 2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid

Uniqueness

4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

606944-95-0

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

4-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C17H19NO6S/c1-23-15-5-2-3-6-16(15)24-13-8-10-14(11-9-13)25(21,22)18-12-4-7-17(19)20/h2-3,5-6,8-11,18H,4,7,12H2,1H3,(H,19,20)

InChI Key

CMIXGGNCGJJSQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.